molecular formula C21H20BrN3O2S2 B12134535 N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12134535
M. Wt: 490.4 g/mol
InChI Key: FUBONPIDPUVBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused benzothieno-pyrimidine core substituted with a prop-2-en-1-yl (allyl) group at position 3 and a 3-bromophenylacetamide moiety linked via a sulfanyl bridge.

Properties

Molecular Formula

C21H20BrN3O2S2

Molecular Weight

490.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20BrN3O2S2/c1-2-10-25-20(27)18-15-8-3-4-9-16(15)29-19(18)24-21(25)28-12-17(26)23-14-7-5-6-13(22)11-14/h2,5-7,11H,1,3-4,8-10,12H2,(H,23,26)

InChI Key

FUBONPIDPUVBPV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Br)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthesis of the Benzothieno[2,3-d]Pyrimidine Core

The benzothieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation reactions. A two-step procedure is commonly employed:

  • Formation of the thieno-pyrimidine precursor : Cyclization of 4-hydrazino-5,6,7,8-tetrahydrobenzothiophene-3-carboxylate derivatives with thiourea or its analogs yields the hexahydrobenzothieno[2,3-d]pyrimidin-4-one core .

  • Introduction of the prop-2-en-1-yl group : Alkylation at the N3 position of the pyrimidine ring is achieved using allyl bromide in the presence of a base such as potassium carbonate. This step proceeds at 60–80°C in dimethylformamide (DMF), achieving yields of 70–85% .

Key reaction parameters :

  • Solvent: DMF or dimethyl sulfoxide (DMSO)

  • Temperature: 60–80°C

  • Catalysts: Triethylamine (for deprotonation)

  • Reaction time: 6–8 hours .

Synthesis of N-(3-Bromophenyl)Acetamide

The acetamide moiety is prepared via electrophilic bromination of acetanilide:

  • Bromination : Acetanilide reacts with bromine in acetic acid at 0–5°C, selectively substituting the para position to the acetamide group. The crude product is purified via recrystallization using ethanol/water, yielding 3-bromoacetanilide (85–90% purity).

  • Thioacetylation : The thiol group is introduced by reacting 3-bromoacetanilide with thioglycolic acid in the presence of dicyclohexylcarbodiimide (DCC), forming 2-mercapto-N-(3-bromophenyl)acetamide .

Optimization notes :

  • Excess bromine improves para selectivity but risks di-substitution.

  • Low temperatures minimize side reactions.

Coupling of the Thieno-Pyrimidine Core and Acetamide Moiety

The final step involves nucleophilic substitution to link the two fragments:

  • Activation of the pyrimidine core : The 2-sulfanyl group in 3-allyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine is deprotonated using sodium hydride in tetrahydrofuran (THF) .

  • Coupling reaction : The activated thiolate attacks 2-bromo-N-(3-bromophenyl)acetamide, forming the sulfanyl bridge. The reaction proceeds at room temperature for 12 hours, achieving 65–75% yield .

Critical factors :

  • Moisture-free conditions prevent hydrolysis of the thiolate intermediate.

  • Stoichiometric control (1:1 molar ratio) minimizes dimerization .

Purification and Characterization

Purification :

  • Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

  • High-performance liquid chromatography (HPLC) is used for analytical validation (purity >95%) .

Spectroscopic characterization :

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.48 (s, 1H, pyrimidine C2-H), 7.45–7.20 (m, 4H, aromatic), 5.90 (m, 2H, allyl CH₂), 3.40–3.20 (m, 4H, piperidine CH₂), 2.90 (t, 2H, tetrahydrobenzothieno C5-H) .

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) .

  • MS (ESI+) : m/z 491.3 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Sequential alkylation 7095High regioselectivityRequires anhydrous conditions
One-pot cyclization 6590Shorter reaction timeLower yield due to side reactions
Catalytic coupling 7597Scalable for industrial productionHigh catalyst cost

Challenges and Optimization Strategies

  • Regioselectivity in alkylation : Competing reactions at N1 and N3 positions are mitigated by steric hindrance from the allyl group .

  • Sulfur oxidation : Addition of antioxidants (e.g., butylated hydroxytoluene) prevents disulfide formation during coupling .

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switch to THF in later stages improves isolability .

Industrial-Scale Considerations

  • Continuous flow synthesis : Microreactors improve heat transfer and reduce reaction time for the cyclocondensation step .

  • Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound can serve as a lead compound for drug development targeting specific enzymes or receptors. Its structural components suggest potential biological activities that can be explored in pharmacological studies.

Potential Therapeutic Uses

  • Anti-inflammatory : The compound may exhibit properties that could help in the treatment of inflammatory diseases.
  • Anticancer : Investigations into its effects on cancer cell lines may reveal cytotoxic properties.

Materials Science

The unique structural characteristics of N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide make it a candidate for the development of novel materials. This may include applications in:

  • Conductive materials : Utilizing its electronic properties for applications in electronics.
  • Fluorescent materials : Exploring its photophysical properties for use in sensors or imaging technologies.

Organic Synthesis

The compound can act as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications and derivatizations.

Biological Research

In biological assays, this compound may serve as a probe or ligand to study specific biochemical pathways or interactions with proteins and enzymes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to downstream effects.

    Modulation of signaling pathways: It may influence cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Allyl vs. Aryl Groups
  • This may enhance interactions with hydrophobic enzyme pockets or influence metabolic stability .
  • Analog 1: N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (476484-26-1) replaces the allyl group with a 4-bromophenyl substituent.
  • Analog 2: 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide () features a 4-bromophenyl group and a methoxy-methylphenyl acetamide. The methoxy group enhances solubility via hydrogen bonding, contrasting with the target compound’s bromophenyl .
Hexahydrobenzothieno-Pyrimidine vs. Simpler Cores
  • Analog 3: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide () lacks the fused benzothieno ring, resulting in reduced rigidity and molecular weight. The simplified structure may improve bioavailability but diminish binding specificity .

Acetamide Substituent Modifications

Bromophenyl vs. Polar Groups
  • Analog 4: 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () replaces the bromophenyl with a sulfamoylphenyl group.
  • Analog 5 : 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () uses a trifluoromethylphenyl group, which combines electron-withdrawing effects and metabolic stability via fluorine’s inertness .

Physicochemical and Structural Properties

Property Target Compound Analog 1 (4-Bromophenyl) Analog 4 (Sulfamoylphenyl)
Molecular Weight ~544 g/mol (estimated) ~599 g/mol ~610 g/mol
Polar Surface Area Moderate (allyl + Br) High (Br + Br) High (sulfonamide)
Lipophilicity (LogP) ~4.5 (estimated) ~5.2 ~3.8
Melting Point Not reported >250°C (similar analogs) 175–178°C (Example 53, )

Biological Activity

N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a thieno-pyrimidine moiety connected through a sulfanyl linkage. Its molecular formula is C_{20}H_{19BrN_3O_2S. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of similar thieno-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazolidinedione structures demonstrate antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenActivity (Zone of Inhibition)
Compound AE. coli15 mm
Compound BS. aureus20 mm
N-(3-bromophenyl)-2-{...}TBDTBD

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Similar compounds have shown activity against enzymes like acetylcholinesterase (AChE) and urease. For example, specific thiazolidinedione derivatives exhibited significant AChE inhibition with IC50 values comparable to standard drugs such as galantamine .

Table 2: Enzyme Inhibition Activities

CompoundEnzyme TargetIC50 (µM)
Compound CAChE12.5
Compound DUrease9.8
N-(3-bromophenyl)-2-{...}TBDTBD

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features may possess anticancer properties. For instance, certain thieno-pyrimidine derivatives have been reported to induce apoptosis in cancer cell lines .

Case Studies

  • Study on Thieno-Pyrimidine Derivatives : A study investigating the biological activity of thieno-pyrimidine derivatives found that several exhibited promising anticancer activity in vitro against breast and lung cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis through the mitochondrial pathway .
  • Antimicrobial Screening : In another study focusing on antimicrobial screening of related compounds, N-(3-bromophenyl)-2-{...} was assessed for its efficacy against resistant strains of bacteria. The results indicated moderate activity, warranting further exploration into its structure-activity relationship .

Q & A

Q. What experimental approaches can reconcile discrepancies in biological activity between batch syntheses?

  • Methodological Answer : Batch-to-batch variability may arise from residual solvents or trace metal catalysts. Perform ICP-MS to detect metal contaminants (e.g., Pd from coupling reactions). Re-test biological activity after purification via size-exclusion chromatography (SEC) or dialysis .

Tables for Key Data

Property Analytical Method Typical Result Reference
Molecular WeightHRMS (ESI+)527.8 g/mol (calculated)
Sulfanyl Group Confirmation1H^1H-NMRδ 3.8–4.2 ppm (SCH2_2)
Crystal StructureX-ray DiffractionSpace group P21/cP2_1/c, Z = 4
Degradation ProductLC-MS (ESI-)[M-H]^- at m/z 528.8 (sulfoxide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.